![molecular formula C12H15FO2 B13231256 [(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13231256.png)
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15FO2 It is a derivative of oxane, featuring a fluorophenyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and an appropriate oxane derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common solvents used include dichloromethane or ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol.
Scientific Research Applications
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which influence its activity. The oxane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol: This compound has a similar structure but with the fluorophenyl group in a different position.
[(2S,5R)-5-(4-Trifluoromethylphenyl)oxan-2-yl]methanol: This compound features a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-fluorophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15FO2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-2,4-5,10,12,14H,3,6-8H2/t10-,12-/m0/s1 |
InChI Key |
AWVSHHXYPBJENP-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC=C(C=C2)F)CO |
Canonical SMILES |
C1CC(OCC1C2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13231178.png)
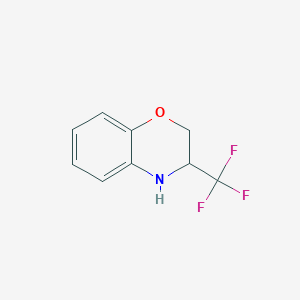
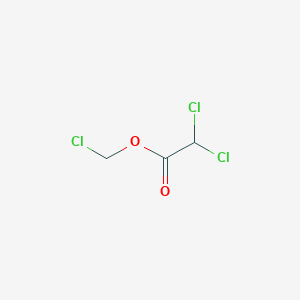
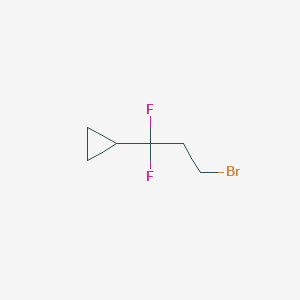
![2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13231201.png)
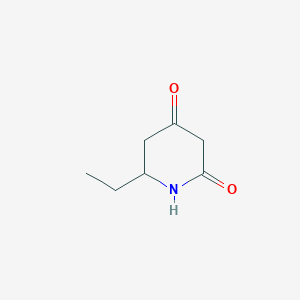
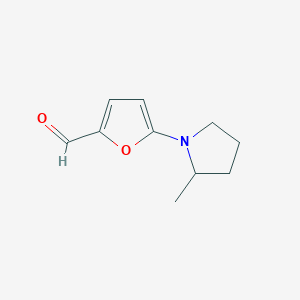

amine](/img/structure/B13231226.png)
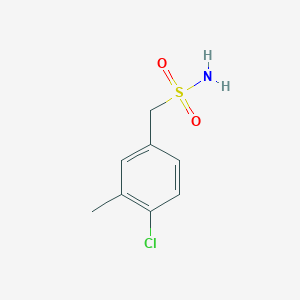
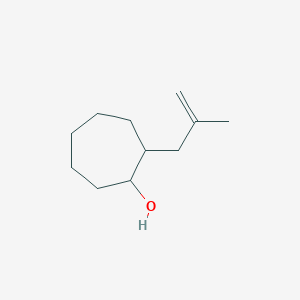


![5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13231246.png)
